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Compound of Interest

4,4-Dimethyl-1,4-azasilinane
Compound Name:

hydrochloride
CAS No.: 130596-62-2
Cat. No.: B1428773

Get Quote

\ J

Reagent: 4,4-Dimethyl-1,4-azasilinane hydrochloride CAS: 1202206-53-4 (Free base:
22960-70-9) Formula:

Application: Silicon-Switch Bioisostere for Piperidine

Introduction: The Silicon Switch Advantage

In modern medicinal chemistry, replacing a carbon atom with silicon (a "silicon switch”) is a
validated strategy to alter the pharmacological profile of a lead compound without significantly
changing its size. 4,4-Dimethyl-1,4-azasilinane is the direct silicon analog of 4,4-
dimethylpiperidine.

Why use this reagent?

¢ Lipophilicity Modulation: The silicon atom is more lipophilic than carbon. Incorporating the
azasilinane ring typically increases

, improving membrane permeability for polar scaffolds.
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e Metabolic Stability: The steric bulk of the gem-dimethyl silyl group can block metabolic hot-
spots (e.g., oxidation at the 4-position), extending half-life (

).
e Conformational Bias: The

bond (1.89 A) is significantly longer than the

bond (1.54 A). This alters the ring puckering and the vector of the nitrogen lone pair,
potentially accessing novel binding pocket geometries.

Comparative Properties

4.4- 4,4-Dimethyl-1,4-
Property . L . Impact
Dimethylpiperidine  azasilinane
. ] Bioisosteric
Core Atom Carbon (C4) Silicon (Si4)
replacement
Expanded ring size;
Bond Length A A .
altered bite angle
Lipophilicity Baseline Higher Improved permeability
Basicity ( ] Reduced lysosomal
~10-11 Slightly lower ] ]
) trapping potential

Handling and Stability Protocols

The hydrochloride salt is the preferred storage form due to the volatility and potential instability
of the free amine.

» Hygroscopicity: The HCI salt is hygroscopic. Store in a desiccator at room temperature.

o Free-Basing: The free amine is generated in situ during reactions. If isolation is required, the
free base is a volatile liquid and should be handled under inert atmosphere (

or
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).
 Silicon Sensitivity: While the cyclic
bonds are robust, avoid highly acidic agueous conditions (

) for prolonged periods or strong fluoride sources (e.g., TBAF) unless intended, as these can
trigger protodesilylation or ring opening.

Experimental Protocols
Decision Matrix: Choosing the Coupling Strategy

Target Scaffold

Electrophile Type?

Electron DeficientElectron Neutral/Rich \Carbonyl

Activated Aryl Halide Unactivated Aryl Halide . :
(e.g., 2-F-Pyridine, 4-NO2-Ph) (e.g., Bromobenzene) eyl Chleiit ) Ak

Protocol A: Protocol B: Protocol C:

SNAr Substitution Buchwald-Hartwig Amide Coupling

Click to download full resolution via product page

Figure 1: Workflow for selecting the appropriate coupling protocol based on the electrophilic

partner.

Protocol A: Nucleophilic Aromatic Substitution ()

Best for: Heterocycles (pyridines, pyrimidines) with good leaving groups (F, Cl) activated by

electron-withdrawing groups.
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Mechanism: The secondary amine attacks the ipso-carbon, forming a Meisenheimer complex,
followed by elimination of the halide.

Reagents:

o Substrate: Activated Aryl Fluoride/Chloride (1.0 equiv)

e Nucleophile: 4,4-Dimethyl-1,4-azasilinane HCI (1.1 — 1.2 equiv)
o Base:

-Diisopropylethylamine (DIPEA) or

(2.5-3.0 equiv)

Solvent: DMSO, DMF, or NMP (anhydrous)

Step-by-Step:

Preparation: In a reaction vial, dissolve the Aryl Halide (1.0 equiv) in DMSO (

M concentration).

Free-Basing: Add DIPEA (3.0 equiv). The solution may warm slightly.

Addition: Add 4,4-Dimethyl-1,4-azasilinane HCI (1.2 equiv) in one portion.

o Note: Adding the salt directly to the basic solution generates the free amine in situ,
preventing loss of the volatile free base.

Reaction: Stir at Room Temperature for 2—4 hours.

o Optimization: If conversion is low after 4 hours, heat to 60—-80°C.

Workup: Dilute with Ethyl Acetate (EtOAc). Wash with water (

) to remove DMSO and excess base. Wash with brine.[1] Dry over

[2][31[4]
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 Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Cross-Coupling

Best for: Unactivated aryl bromides or chlorides where

fails.

Reagents:

Substrate: Aryl Bromide (1.0 equiv)

» Nucleophile: 4,4-Dimethyl-1,4-azasilinane HCI (1.2 equiv)

o Catalyst:

(2-5 mol%) or RuPhos Pd G3/G4.

e Ligand: BINAP, RuPhos, or Xantphos (if not using precatalyst).

e Base:

or

(3.0 equiv).

Solvent: Toluene or 1,4-Dioxane (degassed).

Step-by-Step:

e Inert Environment: Flame-dry a reaction tube and purge with Argon.

e Loading: Add Aryl Bromide (1.0 equiv), 4,4-Dimethyl-1,4-azasilinane HCI (1.2 equiv), and
Base (

, 3.0 equiv).

o Critical: The extra equivalent of base is required to neutralize the HCI salt and deprotonate
the Pd-amine intermediate.
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Catalyst: Add Pd source and Ligand (or Precatalyst).
Solvent: Add degassed Toluene. Seal the tube.
Reaction: Heat to 80—-100°C for 12—-18 hours.

Filtration: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove insoluble
salts and Pd residues.

Purification: Concentrate and purify via silica gel chromatography.

Protocol C: Amide Coupling

Best for: Attaching the azasilinane ring to a carboxylic acid scaffold.

Reagents:

Substrate: Carboxylic Acid (1.0 equiv)

Nucleophile: 4,4-Dimethyl-1,4-azasilinane HCI (1.1 equiv)
Coupling Agent: HATU or T3P (1.2 equiv)

Base: DIPEA (3.0 equiv)

Solvent: DMF or DCM

Step-by-Step:

Activation: Dissolve Carboxylic Acid in DMF. Add DIPEA (3.0 equiv) and HATU (1.2 equiv).
Stir for 5-10 minutes to form the active ester.

Addition: Add 4,4-Dimethyl-1,4-azasilinane HCI (1.1 equiv).
Reaction: Stir at RT for 1-2 hours.
Workup: Standard aqueous extraction (EtOAc vs

/Brine).
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Troubleshooting & Optimization

Observation Probable Cause Corrective Action

Low Yield ( ] Increase DIPEAto 4.0 equiv;
Incomplete free-basing o

) ensure salt is finely powdered.

Protodesilylation

Acidic workup or F- exposure

Avoid strong acid washes (1M
HCI). Use saturated

instead.

No Reaction (Buchwald)

Catalyst poisoning by HCI

Ensure Base is added before
catalyst to neutralize HCI

immediately. Switch to

if functional groups are

sensitive to alkoxides.

Product Instability

Silica acidity

Use neutralized silica (pre-
treated with 1%

) during purification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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